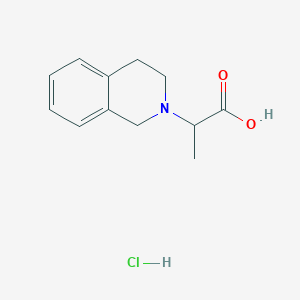

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-9(12(14)15)13-7-6-10-4-2-3-5-11(10)8-13;/h2-5,9H,6-8H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZUTJUBHLPALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC2=CC=CC=C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride typically involves the following steps:

-

Formation of the Tetrahydroisoquinoline Core:

- The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

- Example: Condensation of 2-phenylethylamine with formaldehyde under acidic conditions.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake, which can result in neuroprotective or analgesic effects. The exact pathways and molecular targets are still under investigation, but its structural similarity to natural alkaloids suggests it may mimic or inhibit the action of endogenous compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroisoquinoline Moieties

Compound A : (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid

- CAS: Not specified (referenced in ).

- Molecular Formula : Likely C₁₅H₂₀N₂O₂ (estimated).

- Key Differences: Incorporates an amino linkage instead of a direct methylene bridge. Features 3,3-dimethyl groups on the tetrahydroisoquinoline ring, increasing steric bulk and lipophilicity.

- Implications : Enhanced lipid solubility may improve blood-brain barrier penetration, making it a candidate for CNS drug development .

Compound B : (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-4-methylpentanoic acid

- CAS: Not specified (referenced in ).

- Molecular Formula : Likely C₁₈H₂₆N₂O₂ (estimated).

- Key Differences: Extended alkyl chain (4-methylpentanoic acid) compared to the target compound’s propanoic acid. Potential for altered receptor binding due to increased hydrophobic interactions.

- Applications : Possible use in designing protease inhibitors or peptidomimetics .

Functional Analogues with Propanoic Acid Groups

Compound C : Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic acid)

Comparative Data Table

Research Findings and Implications

- Structural Flexibility: The tetrahydroisoquinoline scaffold allows modular modifications (e.g., amino linkages, alkyl extensions) to tune bioactivity and physicochemical properties .

- Salt vs. Free Acid : The hydrochloride form of the target compound improves solubility, critical for in vivo applications, whereas free acids like dichlorprop prioritize environmental stability .

- Safety Considerations : The target compound’s moderate toxicity profile necessitates careful handling in lab settings, contrasting with dichlorprop’s ecological risks .

Biological Activity

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including case studies and research findings.

Molecular Formula : C12H17NO2·HCl

Molecular Weight : 239.73 g/mol

CAS Number : 846576-15-6

The biological activity of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride is primarily attributed to its ability to interact with various neurotransmitter systems. It has been shown to exhibit:

- Dopaminergic Activity : The compound acts as a modulator of dopamine receptors, influencing dopaminergic signaling pathways which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease.

- Antinociceptive Effects : Studies indicate that this compound possesses pain-relieving properties by modulating pain pathways in the central nervous system.

Biological Activity Overview

The following table summarizes key biological activities and findings associated with 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride:

Study on Neuroprotective Effects

A study conducted by researchers investigated the neuroprotective effects of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride on SH-SY5Y neuroblastoma cells. The results indicated that the compound significantly reduced oxidative stress markers and apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Antinociceptive Study

In another study involving a formalin-induced pain model in rats, the administration of this compound resulted in a significant decrease in pain behavior compared to control groups. The findings support its use as an analgesic agent.

Research Findings

Recent research has focused on the synthesis and optimization of derivatives of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride to enhance its biological activity:

- Synthesis of Derivatives : Various derivatives have been synthesized to improve receptor selectivity and potency.

- In Vivo Studies : Animal studies have shown promising results in terms of both efficacy and safety profiles.

Scientific Research Applications

Pharmacological Applications

Dopamine Receptor Modulation

The compound acts as a positive allosteric modulator of D1 dopamine receptors, which are implicated in numerous neurological and psychiatric disorders. Research indicates that enhancing D1 receptor activity can have therapeutic effects in conditions such as:

- Schizophrenia : D1 receptors are linked to cognitive deficits; thus, compounds that modulate these receptors may alleviate symptoms associated with cognitive impairment .

- Parkinson's Disease : Targeting D1 receptors can help improve motor functions and reduce symptoms related to dopamine deficiency .

- Attention Deficit Hyperactivity Disorder (ADHD) : Modulation of D1 receptors may enhance focus and attention by improving dopaminergic signaling .

Case Study 1: D1 Receptor Modulation in Schizophrenia

A study investigated the effects of tetrahydroisoquinoline derivatives on cognitive deficits in schizophrenia. The results demonstrated that compounds similar to 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride significantly improved cognitive performance in animal models by enhancing D1 receptor signaling .

Case Study 2: Neuroprotective Effects in Parkinson's Disease

In another study focusing on neuroprotection, the compound was evaluated for its potential to protect dopaminergic neurons from degeneration. The findings indicated that administration of the compound resulted in reduced neuronal loss and improved motor function in rodent models of Parkinson's disease .

Broader Implications in Drug Development

The unique properties of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride position it as a promising candidate for drug development targeting various CNS disorders. Its ability to selectively modulate D1 receptors without the side effects commonly associated with traditional antipsychotics makes it a valuable addition to the pharmacological arsenal against neurodegenerative diseases.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride?

Answer:

The synthesis typically involves multi-step reactions starting with substituted benzoic acids or their derivatives. For example, tetrahydroisoquinoline scaffolds are often constructed via Pictet-Spengler cyclization or reductive amination. A validated approach includes:

Acid Activation : Starting with a substituted benzoic acid (e.g., 3,4-dimethoxyphenyl acetic acid), activation via chlorination or coupling reagents.

Amide Formation : Reaction with benzylamine derivatives to form intermediates like N-benzylacetamide precursors .

Cyclization : Acid-catalyzed cyclization to form the tetrahydroisoquinoline core.

Hydrolysis and Salt Formation : Hydrolysis of the amide to the carboxylic acid, followed by HCl treatment to yield the hydrochloride salt.

Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to improve yields, which can vary significantly (7–90%) depending on substituent steric/electronic effects .

Basic: How is the structural integrity of this compound confirmed during synthesis?

Answer:

Structural confirmation relies on spectroscopic and analytical methods :

- 1H NMR : Characteristic signals for the tetrahydroisoquinoline protons (e.g., δ 2.5–4.0 ppm for methylene/methine groups) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 450–550 for N-benzyl derivatives) and fragmentation patterns validate the molecular formula .

- Elemental Analysis : Confirms stoichiometry of the hydrochloride salt (C, H, N, Cl percentages).

- HPLC-PDA : Purity assessment (>95% by area normalization) and impurity profiling (e.g., related substances from incomplete cyclization) .

Advanced: How can researchers design experiments to evaluate its selectivity as an orexin receptor antagonist?

Answer:

Receptor Binding Assays :

- Use radiolabeled ligands (e.g., [³H]-orexin-A) in competitive binding assays with HEK-293 cells expressing human OX₁/OX₂ receptors.

- Calculate IC₅₀ values and selectivity ratios (OX₁ vs. OX₂) .

Functional Antagonism :

- Measure intracellular Ca²⁺ flux in transfected cells to assess inhibition of orexin-induced signaling.

- Compare potency (pA₂ values) across receptor subtypes.

Structural Modifications : Introduce substituents at the 6- and 7-positions of the tetrahydroisoquinoline core to study structure-activity relationships (SAR). For example, 6-methoxy groups enhance OX₁ selectivity .

Advanced: How to troubleshoot low yields in multi-step syntheses of related tetrahydroisoquinoline derivatives?

Answer:

Low yields (e.g., 7% in intermediate steps) often arise from:

- Steric Hindrance : Bulky substituents (e.g., naphthyl groups) impede cyclization. Solutions include using polar aprotic solvents (DMF, DMSO) to enhance solubility .

- Side Reactions : Competing pathways (e.g., over-alkylation) can be minimized by controlling stoichiometry and reaction time.

- Purification Challenges : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) or preparative HPLC for difficult separations .

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reductive amination efficiency .

Basic: What are common impurities in this compound, and how are they analyzed?

Answer:

Typical impurities include:

- Uncyclized intermediates : Residual amide precursors from incomplete Pictet-Spengler reactions.

- Degradation products : Hydrolyzed carboxylic acids or demethylated derivatives.

Analytical Methods : - HPLC-UV/MS : Hypersil C18 columns (150 × 4.6 mm, 3.5 µm) with 0.1% formic acid/acetonitrile gradients detect impurities at 0.1% levels .

- NMR Spiking : Co-injection with reference standards (e.g., 2-(4-ethylphenyl)-propanoic acid) identifies positional isomers .

Advanced: How to assess the compound’s stability under physiological conditions for in vivo studies?

Answer:

pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

Plasma Stability : Incubate with rat/human plasma (37°C, 1–6 hours). Precipitate proteins with acetonitrile and analyze supernatant for intact compound.

Metabolite Identification : Use hepatocyte incubations or microsomal assays to identify oxidative metabolites (e.g., hydroxylation at the tetrahydroisoquinoline ring) .

Advanced: What computational methods support the rational design of analogs with improved receptor affinity?

Answer:

- Molecular Docking : Use crystal structures of orexin receptors (e.g., PDB: 6TO7) to model ligand-receptor interactions. Focus on hydrogen bonding with Glu³.²⁹⁸ and hydrophobic packing with Phe⁶.⁵¹ .

- QSAR Models : Train algorithms on datasets of IC₅₀ values and molecular descriptors (logP, polar surface area) to predict bioactivity.

- Free Energy Perturbation (FEP) : Simulate substituent effects on binding free energy to prioritize synthetic targets .

Basic: What safety precautions are recommended for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions involving volatile reagents (e.g., thionyl chloride) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

- Exposure Monitoring : Regular air sampling (OSHA Method 58 for acids) ensures airborne concentrations remain below permissible limits (e.g., 1 mg/m³ for propionic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.